Cas no 827006-84-8 (2-Amino-N-(4-fluorobenzyl)benzamide)
2-Amino-N-(4-fluorobenzyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-N-(4-fluorobenzyl)benzamide
- 2-amino-N-[(4-fluorophenyl)methyl]benzamide
- HMS2739P09
- CHEMBL1603801
- DTXSID00388012
- AKOS000124730
- Z56040878
- MLS000683922
- SR-01000289225
- 827006-84-8
- SMR000295683
- FT-0723788
- MFCD06623728
- SR-01000289225-1
- BS-36143
-
- MDL: MFCD06623728
- Inchi: 1S/C14H13FN2O/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9,16H2,(H,17,18)
- InChI Key: VILBQFBHVKCQIZ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CNC(C1C=CC=CC=1N)=O
Computed Properties
- Exact Mass: 244.10100
- Monoisotopic Mass: 244.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.24
- Boiling Point: 463.8°C at 760 mmHg
- Flash Point: 234.3°C
- Refractive Index: 1.613
- PSA: 55.12000
- LogP: 3.31000
2-Amino-N-(4-fluorobenzyl)benzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Amino-N-(4-fluorobenzyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A630833-50mg |
2-Amino-N-(4-fluorobenzyl)benzamide |
827006-84-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A630833-100mg |
2-Amino-N-(4-fluorobenzyl)benzamide |
827006-84-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A630833-500mg |
2-Amino-N-(4-fluorobenzyl)benzamide |
827006-84-8 | 500mg |
$ 80.00 | 2022-06-07 | ||
| abcr | AB221611-1 g |
2-Amino-N-(4-fluorobenzyl)benzamide; 95% |
827006-84-8 | 1g |
€122.60 | 2022-09-01 | ||
| abcr | AB221611-5 g |
2-Amino-N-(4-fluorobenzyl)benzamide; 95% |
827006-84-8 | 5g |
€343.40 | 2022-09-01 | ||
| abcr | AB221611-1g |
2-Amino-N-(4-fluorobenzyl)benzamide, 95%; . |
827006-84-8 | 95% | 1g |
€137.20 | 2025-04-16 | |
| abcr | AB221611-5g |
2-Amino-N-(4-fluorobenzyl)benzamide, 95%; . |
827006-84-8 | 95% | 5g |
€381.90 | 2025-04-16 | |
| eNovation Chemicals LLC | Y1265624-5g |
2-AMINO-N-(4-FLUOROBENZYL)BENZAMIDE |
827006-84-8 | 95% | 5g |
$315 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784591-1g |
2-Amino-N-(4-fluorobenzyl)benzamide |
827006-84-8 | 98% | 1g |
¥1216.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784591-5g |
2-Amino-N-(4-fluorobenzyl)benzamide |
827006-84-8 | 98% | 5g |
¥4867.00 | 2024-07-28 |
2-Amino-N-(4-fluorobenzyl)benzamide Suppliers
2-Amino-N-(4-fluorobenzyl)benzamide Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 2-Amino-N-(4-fluorobenzyl)benzamide
Research Brief on 2-Amino-N-(4-fluorobenzyl)benzamide (CAS: 827006-84-8) in Chemical Biology and Pharmaceutical Applications
2-Amino-N-(4-fluorobenzyl)benzamide (CAS: 827006-84-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This small molecule, characterized by its benzamide scaffold and 4-fluorobenzyl substitution, has demonstrated promising biological activities in recent studies. The compound's unique chemical structure allows for potential interactions with various biological targets, making it a valuable candidate for drug discovery and development efforts.
Recent investigations have focused on the compound's potential as a kinase inhibitor, with particular attention to its interaction with cancer-related signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of 2-Amino-N-(4-fluorobenzyl)benzamide showed selective inhibition against specific tyrosine kinases involved in tumor proliferation. The research team employed molecular docking studies and in vitro enzymatic assays to demonstrate the compound's binding affinity and inhibitory effects.
The synthesis and optimization of 2-Amino-N-(4-fluorobenzyl)benzamide derivatives have been a key area of development. Researchers have reported improved synthetic routes that enhance yield and purity while reducing production costs. A notable advancement came from a 2024 Nature Communications article describing a novel catalytic system that enables efficient N-alkylation of the benzamide core, allowing for rapid generation of structural analogs for structure-activity relationship studies.
Pharmacological evaluations have shown that 2-Amino-N-(4-fluorobenzyl)benzamide exhibits favorable pharmacokinetic properties in preclinical models. The compound demonstrates reasonable metabolic stability and oral bioavailability, as reported in recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling studies. These characteristics position it as a promising lead compound for further optimization towards clinical candidates.
Emerging applications extend beyond oncology, with recent findings suggesting potential utility in neurological disorders. A 2024 study in ACS Chemical Neuroscience identified 2-Amino-N-(4-fluorobenzyl)benzamide derivatives as modulators of neuroinflammatory pathways, showing efficacy in cellular models of neurodegenerative diseases. This expansion of potential therapeutic indications significantly increases the compound's value in drug discovery pipelines.
The compound's mechanism of action continues to be elucidated through advanced biophysical techniques. Cryo-EM studies published in early 2024 provided high-resolution structural insights into the compound's interaction with its primary biological target, revealing unexpected allosteric modulation effects that may explain its selective activity profile. These findings are guiding the design of next-generation analogs with improved potency and selectivity.
Challenges remain in the development of 2-Amino-N-(4-fluorobenzyl)benzamide-based therapeutics, particularly regarding target selectivity and potential off-target effects. Recent patent filings (2023-2024) indicate active industry interest in addressing these challenges through structural modifications and formulation strategies. The competitive landscape suggests this chemical scaffold may soon enter clinical evaluation phases for specific indications.
Future research directions are likely to focus on combination therapies and targeted delivery systems. Preliminary data presented at recent conferences suggest synergistic effects when 2-Amino-N-(4-fluorobenzyl)benzamide derivatives are combined with immunotherapies or other targeted agents. Additionally, nanoparticle formulations are being explored to enhance tissue-specific delivery and reduce systemic exposure.
In conclusion, 2-Amino-N-(4-fluorobenzyl)benzamide (827006-84-8) represents a versatile chemical scaffold with expanding therapeutic potential. The compound's progression from basic research to translational applications exemplifies the integration of chemical biology approaches in modern drug discovery. Continued investigation of its biological activities and optimization of its pharmacological properties are expected to yield important contributions to multiple therapeutic areas in the coming years.
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